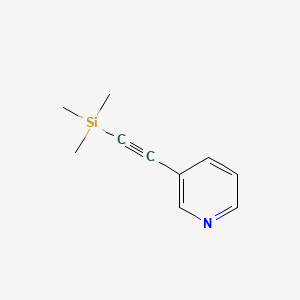

3-(Trimethylsilylethynyl)pyridine

Description

Properties

IUPAC Name |

trimethyl(2-pyridin-3-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBLPOPETZZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399318 | |

| Record name | 3-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80673-00-3 | |

| Record name | 3-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilylethynyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trimethylsilylethynyl)pyridine chemical properties and reactivity

An In-Depth Technical Guide to 3-(Trimethylsilylethynyl)pyridine: Properties, Reactivity, and Applications

Introduction

This compound is a versatile heterocyclic building block that has garnered significant attention in synthetic organic chemistry, medicinal chemistry, and materials science.[1][2] Its structure, which combines a pyridine ring with a trimethylsilyl-protected alkyne, offers a unique combination of reactivity and stability. The pyridine moiety provides a site for hydrogen bonding and coordination to metal centers, influencing the molecule's solubility and electronic properties.[1] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed to unmask a highly reactive ethynyl group for further functionalization.[3][4] This guide provides a comprehensive overview of the chemical properties, core reactivity, and key applications of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to yellow liquid at room temperature.[5] Its key physical and chemical identifiers are summarized in the table below. Spectroscopic data, including Raman, NMR, FTIR, and Mass Spectrometry, are available for this compound, confirming its structure.[6]

| Property | Value | Reference(s) |

| CAS Number | 80673-00-3 | |

| Molecular Formula | C₁₀H₁₃NSi | [5] |

| Molecular Weight | 175.30 g/mol | |

| Boiling Point | 229 °C (lit.) | [7] |

| Density | 0.922 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.529 (lit.) | [7] |

| Flash Point | 94.4 °C (201.9 °F) - closed cup | |

| InChI Key | MTMBLPOPETZZRX-UHFFFAOYSA-N | [5] |

| SMILES | C--INVALID-LINK--(C)C#Cc1cccnc1 |

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the TMS-protected alkyne and the pyridine ring. The TMS group offers stability and allows for controlled, sequential reactions, while the pyridine ring influences the molecule's electronic landscape and provides a coordination site.

Protodesilylation: Unmasking the Terminal Alkyne

A primary reaction of this compound is the cleavage of the silicon-carbon bond to generate 3-ethynylpyridine. This transformation is crucial as it reveals the terminal alkyne, a versatile functional group for a wide array of subsequent reactions, most notably palladium-catalyzed cross-couplings.[3]

Causality in Experimental Choice : The choice of desilylation agent is critical and depends on the substrate's sensitivity to basic or acidic conditions. Mild bases like potassium carbonate in methanol are commonly employed to avoid undesired side reactions on other functional groups that might be present in the molecule.[8] Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are also highly effective due to the high affinity of fluorine for silicon.

Experimental Protocol: Protodesilylation with K₂CO₃ [8]

-

Reaction Setup : Dissolve this compound (1 equivalent) in a mixture of methanol and chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition : Add potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the solution.

-

Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up : Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification : The resulting crude 3-ethynylpyridine can be purified by silica gel column chromatography to yield the final product.

Caption: Workflow for the protodesilylation of this compound.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[9] this compound is an excellent substrate for this reaction, typically after desilylation to 3-ethynylpyridine.[10][11] This reaction is fundamental in synthesizing complex molecules, including pharmaceuticals and conjugated materials.[9][10]

Mechanistic Insight : The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst.[9] The key steps are:

-

Oxidative Addition : The aryl/vinyl halide adds to the Pd(0) center.

-

Transmetalation : A copper(I) acetylide, formed in situ from the terminal alkyne and a Cu(I) salt, transfers the acetylide group to the palladium complex.

-

Reductive Elimination : The desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst.

Some modern protocols allow for copper-free Sonogashira couplings, which can be advantageous for simplifying purification and avoiding copper-related toxicity in pharmaceutical applications.[12] Furthermore, some conditions facilitate direct coupling of the silyl-protected alkyne without prior deprotection, though this often requires specific catalysts or conditions.[4]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling [10][11]

-

Reaction Setup : To a microwave-safe reaction vessel, add the aryl halide (1 equivalent), 3-ethynylpyridine (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.05 equivalents).

-

Solvent and Base : Add anhydrous solvent (e.g., DMSO or THF) and a base (e.g., triethylamine, Et₃N, 2-3 equivalents).[8][10]

-

Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120 °C for 5-20 minutes. Microwave assistance often leads to drastically reduced reaction times and higher yields.[11]

-

Work-up : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired arylethynylpyridine.

Caption: Microwave-assisted Sonogashira coupling workflow.

Cycloaddition Reactions

The electron-deficient alkyne of 3-ethynylpyridine (after desilylation) can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles.[13] These reactions are a cornerstone of "click chemistry" and provide efficient routes to highly functionalized heterocyclic systems, which are of great interest in medicinal chemistry. The TMS-protected variant can also be used in certain cycloaddition contexts, offering different reactivity and selectivity profiles.[14]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and improve pharmacokinetic properties.[1][2] this compound serves as a key precursor for introducing the pyridyl-alkyne motif into potential drug candidates. This structural unit is found in molecules designed for a range of therapeutic targets, including antitumor agents.[3] The ability to easily functionalize the alkyne via Sonogashira coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Materials Science

In materials science, the rigid, linear structure of the ethynylpyridine unit makes it a valuable component for the synthesis of conjugated polymers and organic electronic materials.[3] These materials can exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira polymerization, which utilizes difunctional monomers, is a common method for creating such polymers, where 3-ethynylpyridine derivatives can be incorporated to tune the material's properties.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.

-

Hazards : It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Precautions : Handle in a well-ventilated area, preferably within a fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

-

Storage : Store in a cool, dry place under an inert atmosphere, as the compound can be sensitive to moisture.[7] Keep away from sources of ignition.[17]

-

First Aid : In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]

Conclusion

This compound is a high-value synthetic intermediate whose utility stems from the strategic placement of a protected alkyne on a pyridine ring. Its predictable and versatile reactivity, particularly in protodesilylation and Sonogashira cross-coupling reactions, makes it an indispensable tool for medicinal chemists and material scientists. By enabling the efficient construction of complex molecular architectures, it continues to play a vital role in the discovery and development of novel pharmaceuticals and functional materials.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 80673-00-3 [smolecule.com]

- 4. mdpi.org [mdpi.org]

- 5. 3-[(Trimethylsilyl)ethynyl]pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 80673-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. aksci.com [aksci.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(Trimethylsilylethynyl)pyridine

Foreword: The Strategic Importance of 3-(Trimethylsilylethynyl)pyridine

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of innovation.[1][2] Its presence in numerous FDA-approved drugs underscores its utility in establishing critical interactions with biological targets.[1] The introduction of an ethynyl group, particularly one protected by a trimethylsilyl (TMS) moiety, transforms the simple pyridine ring into a versatile and powerful building block. This compound (TSEP) is not merely a chemical compound; it is a key that unlocks synthetic pathways to complex molecular architectures. The TMS group serves a dual purpose: it acts as a robust protecting group for the terminal alkyne, preventing unwanted side reactions, and it provides a synthetic handle for facile deprotection and subsequent coupling chemistries. This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of TSEP, designed for researchers who require both procedural accuracy and a deep mechanistic understanding.

Part 1: The Sonogashira Coupling Approach to Synthesis

The formation of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group is most reliably achieved through the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed, copper(I)-co-catalyzed reaction is renowned for its mild conditions and broad functional group tolerance, making it an indispensable tool in organic synthesis.[4][5]

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The elegance of the Sonogashira reaction lies in the synergistic interplay of two distinct, yet interconnected, catalytic cycles: the palladium cycle and the copper cycle.[6][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

The Palladium Cycle (The Workhorse): This cycle is responsible for the primary bond formation. It begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (in this case, 3-bromopyridine or 3-iodopyridine). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br >> Cl.[8]

-

The Copper Cycle (The Activator): The terminal alkyne, (trimethylsilyl)acetylene, is not sufficiently reactive on its own. The copper(I) co-catalyst (typically CuI) reacts with the alkyne in the presence of a base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide species.[4][9] This copper acetylide is a far more potent nucleophile, primed for the next step.

-

Transmetalation (The Hand-Off): This is the rate-determining step where the two cycles converge.[6][9] The activated alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide and forming an alkynylpalladium(II) intermediate.

-

Reductive Elimination (The Payoff): The final step involves the reductive elimination from the alkynylpalladium(II) complex, which forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

The base in the reaction plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct formed during the reaction.[7]

Self-Validating Experimental Protocol

This protocol is designed for robustness and reproducibility. Each step includes checkpoints and expected observations.

Materials:

-

3-Bromopyridine (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

-

Causality: The catalysts, particularly the Pd(0) species formed in situ, are oxygen-sensitive. An inert atmosphere prevents catalyst degradation and the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[4]

-

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF, followed by 3-bromopyridine (1.0 eq), triethylamine (3.0 eq), and finally (trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Observation: The initial mixture will be a suspension. Upon addition of the reagents, the color may change to a light yellow or brown.

-

-

Reaction Execution: Heat the reaction mixture to 60-65 °C and stir vigorously.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the 3-bromopyridine starting material. The reaction is typically complete within 4-6 hours.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylammonium bromide will be visible.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and salts, washing the pad with diethyl ether or ethyl acetate.[8]

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil will contain the product and residual solvent.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) is typically effective. The product is less polar than the starting 3-bromopyridine.

-

Validation: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil.[10]

-

Part 2: Rigorous Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system of characterization.

Overview of Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons (¹H NMR) and carbons (¹³C NMR) and their connectivity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Analytical Data and Interpretation

The following table summarizes the key data points expected from the characterization of this compound.[10][12][13]

| Technique | Parameter | Expected Result & Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~0.25 ppm (s, 9H): Singlet corresponding to the nine equivalent protons of the -Si(CH₃)₃ group.[14] |

| (CDCl₃) | ~7.2-8.7 ppm (m, 4H): A series of multiplets corresponding to the four protons on the pyridine ring. The exact shifts and coupling patterns depend on the substitution pattern. | |

| ¹³C NMR | Chemical Shift (δ) | ~0.0 ppm: Signal for the methyl carbons of the TMS group.[14] |

| (CDCl₃) | ~90-105 ppm: Two quaternary carbon signals for the alkyne C≡C bond.[14][15] | |

| ~120-155 ppm: Signals for the five carbons of the pyridine ring.[15] | ||

| FTIR | Wavenumber (cm⁻¹) | ~2160-2170 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C triple bond stretch. Its position is influenced by the silyl group.[14] |

| ~1250 cm⁻¹ & ~845 cm⁻¹: Strong absorptions corresponding to the Si-CH₃ symmetric deformation and Si-C stretch, respectively.[16] | ||

| Mass Spec. | Molecular Ion (M⁺) | m/z = 175.3: Corresponds to the molecular weight of C₁₀H₁₃NSi.[12] |

| (EI) | Fragmentation | m/z = 160: A significant peak corresponding to the loss of a methyl group ([M-15]⁺). |

Protocols for Analytical Characterization

1. NMR Sample Preparation and Analysis:

-

Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Validation: The resulting spectra should match the expected chemical shifts and integration values outlined in the table above. The absence of signals corresponding to starting materials or solvents confirms purity.[17]

2. FTIR Sample Preparation and Analysis:

-

Protocol: As the product is a liquid, the simplest method is to apply a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Validation: The presence of the characteristic C≡C and Si-C stretching frequencies provides strong evidence for the successful synthesis.[14][18]

3. Mass Spectrometry Analysis:

-

Protocol: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Validation: The observation of the correct molecular ion peak (m/z = 175.3) confirms the molecular formula.[10][12]

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3- (Trimethylsilyl)ethynyl pyridine 97 80673-00-3 [sigmaaldrich.com]

- 13. 3- (Trimethylsilyl)ethynyl pyridine 97 80673-00-3 [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol [mdpi.com]

- 18. youtube.com [youtube.com]

An In-depth Spectroscopic Analysis of 3-(Trimethylsilylethynyl)pyridine: A Guide for Researchers

Introduction

3-(Trimethylsilylethynyl)pyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its structure, incorporating a nucleophilic pyridine ring and a sterically protected terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. The trimethylsilyl (TMS) group not only serves as a protecting group for the alkyne, facilitating selective reactions, but also enhances the solubility of the molecule in organic solvents.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of the spectra is grounded in fundamental principles and supported by data from analogous structures and established spectroscopic libraries, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct functionalities that give rise to characteristic signals in various spectroscopic techniques. The pyridine ring offers a set of aromatic protons and carbons with specific chemical shifts influenced by the nitrogen heteroatom and the C-3 substituent. The ethynyl linker is characterized by its unique triple bond vibration in IR spectroscopy and specific carbon chemical shifts in ¹³C NMR. The trimethylsilyl group provides a prominent singlet in the ¹H NMR spectrum and is a key indicator in mass spectrometry due to its characteristic fragmentation patterns.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the trimethylsilyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.7 | Doublet of doublets (dd) | J ≈ 4.8, 1.5 Hz | 1H |

| H-6 (Pyridine) | ~8.5 | Doublet (d) | J ≈ 4.8 Hz | 1H |

| H-4 (Pyridine) | ~7.8 | Doublet of triplets (dt) | J ≈ 7.8, 1.8 Hz | 1H |

| H-5 (Pyridine) | ~7.3 | Doublet of doublets (dd) | J ≈ 7.8, 4.8 Hz | 1H |

| -Si(CH₃)₃ | ~0.25 | Singlet (s) | - | 9H |

Analysis and Interpretation

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effect of the nitrogen atom deshields the ortho (H-2, H-6) and para (H-4) protons relative to benzene. The ethynyl substituent at the 3-position will further influence the chemical shifts. H-2 and H-6 are most deshielded due to their proximity to the nitrogen. The predicted multiplicities and coupling constants are based on typical pyridine ring coupling patterns.[1]

-

Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are magnetically equivalent and will therefore appear as a sharp singlet. This signal is expected to be significantly upfield (around 0.25 ppm) due to the electropositive nature of silicon.[2] The integration value of 9H for this signal is a key diagnostic feature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the ten carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to approximately 200 ppm.

-

A sufficient number of scans (often several hundred to a few thousand) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~152 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~123 |

| C-3 (Pyridine) | ~120 |

| C≡C-Si | ~103 |

| C≡C-Py | ~90 |

| -Si(CH₃)₃ | ~0.0 |

Analysis and Interpretation

-

Pyridine Carbons: The carbons of the pyridine ring are found in the aromatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the substituent (C-3) will have its chemical shift influenced by the alkyne group.[3]

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected in the range of 90-105 ppm. The carbon attached to the silicon (C≡C-Si) is typically more deshielded than the carbon attached to the pyridine ring (C≡C-Py).[4]

-

Trimethylsilyl (TMS) Carbons: The carbons of the methyl groups on the silicon atom are highly shielded and appear far upfield, typically around 0 ppm.[5]

Figure 2: A logical workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2960-2850 | Medium-Strong |

| C≡C Stretch (Alkyne) | ~2160 | Medium |

| C=C, C=N Stretch (Pyridine Ring) | 1600-1400 | Medium-Strong |

| Si-C Stretch | 1250, 840 | Strong |

Analysis and Interpretation

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear just above 3000 cm⁻¹.[6]

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups of the TMS moiety will be observed in the 2960-2850 cm⁻¹ region.[7]

-

C≡C Stretch: The carbon-carbon triple bond stretch is a highly characteristic absorption for alkynes. In terminal alkynes, this band is typically found between 2140-2100 cm⁻¹. The attachment of a silicon atom is known to shift this band to slightly higher wavenumbers, around 2160 cm⁻¹, and it is expected to be of medium intensity. The IR spectrum of the related 2-(2-(trimethylsilyl)ethynyl)pyridine shows this peak at 2166 cm⁻¹.[5]

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.[8]

-

Si-C Stretch: The vibrations of the Si-C bonds in the trimethylsilyl group are expected to produce strong absorptions around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). These are highly diagnostic for the presence of a TMS group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C.

-

Use a suitable capillary column (e.g., a 30 m DB-5ms).

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₀H₁₃NSi) is 175.30 g/mol .

| m/z | Predicted Fragment Ion | Interpretation |

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical |

| 102 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl radical |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Analysis and Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 175. Its intensity may vary, but it should be observable.

-

[M - 15]⁺: A peak at m/z 160, corresponding to the loss of a methyl radical (•CH₃) from the TMS group, is a very common fragmentation pathway for trimethylsilylated compounds.[9] This is often a prominent peak in the spectrum.

-

[M - 73]⁺: A peak at m/z 102 would correspond to the loss of the trimethylsilyl radical (•Si(CH₃)₃), leaving the 3-ethynylpyridine radical cation.

-

Base Peak: The base peak (the most intense peak) in the spectrum is very likely to be at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This is a hallmark of TMS-containing compounds in EI-MS.[10]

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a complementary and comprehensive picture of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of related compounds, offers a robust framework for the identification and characterization of this important chemical building block. The characteristic signals of the 3-substituted pyridine ring, the trimethylsilyl group, and the ethynyl linker are readily identifiable in their respective spectra. This guide provides researchers with the foundational knowledge and expected data to confidently utilize and study this compound in their scientific endeavors.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Trimethylsilyloxypyridine | C8H13NOSi | CID 592532 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unable to Retrieve Data for CAS Number 8067-30-3

Initial searches for the physicochemical data associated with CAS number 8067-30-3 have not yielded any specific results. This suggests that the provided CAS number may be invalid or incorrect.

Efforts to gather information on the requested topic were unsuccessful as the identifier "8067-30-3" does not correspond to a recognized substance in chemical databases. While searches were conducted for similar numerical sequences, no direct match or relevant alternative was found. For instance, information was available for substances with different CAS numbers such as Halquinol (8067-69-4) and anhydrous magnesium chloride (7786-30-3), but these are distinct chemical entities.[1][2]

Without a valid Chemical Abstracts Service (CAS) number, it is not possible to provide an accurate and authoritative technical guide on the physicochemical properties, experimental protocols, or any other related scientific information as requested.

We recommend that researchers, scientists, and drug development professionals verify the CAS number for their substance of interest to ensure the accuracy of the information they are seeking. Please provide a corrected CAS number to proceed with the generation of a comprehensive technical guide.

References

Introduction: The Strategic Importance of 3-(Trimethylsilylethynyl)pyridine

An In-depth Technical Guide to 3-(Trimethylsilylethynyl)pyridine: A Versatile Building Block in Modern Organic Synthesis

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary organic synthesis. We will delve into its fundamental properties, synthesis, and strategic applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative scientific literature.

This compound (CAS No: 80673-00-3) is a bifunctional reagent that marries the rich chemistry of the pyridine ring with the synthetic flexibility of a protected terminal alkyne. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials, prized for its electronic properties and ability to engage in hydrogen bonding.[1][2] The trimethylsilyl (TMS) group on the ethynyl function serves as a robust and sterically influential protecting group, preventing the acidic terminal alkyne proton from undergoing unwanted side reactions while enabling a host of selective transformations.[3] This dual nature makes it an invaluable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[4][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NSi | [6] |

| Molecular Weight | 175.30 g/mol | [7] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Boiling Point | 229 °C (lit.) | [9] |

| Density | 0.922 g/mL at 25 °C (lit.) | [9] |

| Refractive Index (n20/D) | 1.529 (lit.) | [9] |

| Flash Point | 94.4 °C (201.9 °F) - closed cup | [9] |

| CAS Number | 80673-00-3 | [6] |

Synthesis of this compound

The preparation of this compound can be achieved through several reliable methods. A common and efficient approach is the direct silylation of 3-ethynylpyridine. This method offers high yields and operational simplicity. The causality behind this choice of reagents lies in the use of a zinc catalyst, which facilitates the silylation of the terminal alkyne under relatively mild conditions.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Diethylzinc-Mediated Silylation of 3-Ethynylpyridine[8]

This protocol is based on a general procedure for the silylation of terminal alkynes.

Materials:

-

3-Ethynylpyridine (1 equivalent)

-

Chlorotrimethylsilane (1 equivalent)

-

Diethylzinc (Et₂Zn), 1 M solution in hexane (0.5 equivalents)

-

Anhydrous Hexane/Acetonitrile (solvent)

-

Standard Schlenk line and glassware

-

Internal standard (e.g., CH₂Br₂) for NMR analysis

-

Silica gel, Hexane, Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-ethynylpyridine (e.g., 2 mmol, 206 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is crucial as organozinc reagents are pyrophoric and the reaction is sensitive to air and moisture.

-

Reagent Addition: Under a positive pressure of inert gas, add the solvent (10 mL), followed by chlorotrimethylsilane (2 mmol, 0.25 mL), and finally the 1 M hexane solution of Et₂Zn (1 mL, 1 mmol). The diethylzinc acts as a mediator, forming a zinc acetylide intermediate that is then quenched by the chlorosilane.

-

Reaction: Seal the Schlenk flask and stir the mixture at 80 °C for 20 hours. The elevated temperature is necessary to drive the reaction to completion.

-

Workup: After cooling the reaction mixture to room temperature, carefully evaporate the solvent on a rotary evaporator.

-

Analysis & Purification: Analyze the crude product by ¹H NMR using an internal standard to determine the yield. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[6]

Core Applications: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from the strategic interplay between the protected alkyne and the pyridine core. The TMS group can be selectively removed to unmask the terminal alkyne, which then becomes a powerful handle for carbon-carbon bond formation.

Deprotection: Unmasking the Reactive Alkyne

The selective removal of the TMS group is a critical step to enable subsequent reactions like the Sonogashira coupling. This is typically achieved under mild conditions using a fluoride source or basic hydrolysis, which selectively cleaves the silicon-carbon bond without affecting other functional groups.

Diagram: Key Application Workflow

Caption: Strategic workflow from protected reagent to complex product.

Experimental Protocol: TMS Deprotection with Potassium Carbonate[6]

This protocol provides a mild and efficient method for generating the terminal alkyne.

Materials:

-

This compound (1 equivalent)

-

Potassium carbonate (K₂CO₃, catalytic to stoichiometric amount)

-

Methanol (MeOH)

-

Chloroform (CHCl₃) or other suitable organic solvent

Procedure:

-

Dissolution: Dissolve this compound in a mixture of methanol and chloroform.

-

Base Addition: Add potassium carbonate to the solution. The methoxide ions generated in-situ from methanol and K₂CO₃ are the active nucleophiles that attack the silicon atom, leading to the cleavage of the C-Si bond.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude 3-ethynylpyridine, which can often be used in the next step without further purification.

The Sonogashira Coupling: A Cornerstone Reaction

The Sonogashira reaction is a powerful palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[10][11][12] It is one of the most important applications of 3-ethynylpyridine (derived from its TMS-protected precursor) for constructing aryl-alkynyl pyridine frameworks.

The Catalytic Cycle Explained: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the key copper(I) acetylide intermediate by coordinating to the terminal alkyne, increasing its acidity and allowing for deprotonation by the amine base.[11][12]

Diagram: Simplified Sonogashira Catalytic Cycle

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 3-Ethynylpyridine with an Aryl Halide[6][16][17]

Materials:

-

3-Ethynylpyridine (1.2 equivalents)

-

Aryl halide (e.g., 4-iodo-N,N-dimethylaniline, 1 equivalent)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (catalyst, e.g., 2 mol%)

-

Copper(I) iodide (CuI) (co-catalyst, e.g., 4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (base and solvent)

-

Anhydrous THF or DMF (co-solvent, optional)

Procedure:

-

Catalyst Loading: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI. The use of a copper co-catalyst is classic for Sonogashira reactions and is essential for activating the alkyne.[11]

-

Reagent Addition: Add the solvent (e.g., Et₃N/THF mixture). Add the aryl halide, followed by 3-ethynylpyridine. The amine serves as both the base to neutralize the HX formed and often as the solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC or GC-MS analysis indicates completion. Microwave irradiation can also be employed to significantly shorten reaction times.[13]

-

Workup: Once the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water or saturated ammonium chloride solution to remove the amine hydrohalide salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the desired aryl-alkynyl pyridine.

Broader Impact in Drug Discovery and Materials Science

The 3-pyridylacetylene scaffold, readily accessible from this compound, is a valuable pharmacophore. Its rigid, linear geometry allows it to act as a spacer, while the nitrogen atom provides a key interaction point for biological targets.[1] This building block has been incorporated into a wide range of biologically active molecules, including kinase inhibitors and central nervous system agents.

In materials science, the incorporation of the pyridyl-ethynyl unit into conjugated polymers and small molecules is used to tune their photophysical and electronic properties.[4] The nitrogen atom can be used to coordinate with metals or to alter the electron-accepting character of the material, making these compounds promising for applications in organic electronics.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern organic chemistry. Its value lies not just in its constituent parts, but in the strategic and sequential manner in which its reactivity can be unleashed. The robust TMS protecting group allows for the pyridine core to be manipulated, while its selective removal provides a gateway to powerful C-C bond-forming reactions like the Sonogashira coupling. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile reagent in the synthesis of the next generation of pharmaceuticals and advanced materials.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 80673-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. arkat-usa.org [arkat-usa.org]

The Architecture of Efficacy: An In-depth Technical Guide to the Crystal Structure of Functionalized Pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its versatility stems from its unique electronic properties and the ease with which it can be functionalized, allowing for the fine-tuning of physicochemical and pharmacological characteristics.[1] This guide provides an in-depth exploration of the crystalline architecture of functionalized pyridine derivatives. We will delve into the strategic considerations for synthesis and crystallization, the power of single-crystal X-ray diffraction in elucidating three-dimensional structures, and the critical role of non-covalent interactions in dictating crystal packing. By understanding these fundamental principles, researchers can rationally design and engineer pyridine-based molecules with optimized solid-state properties, ultimately accelerating the drug development pipeline.

The Pyridine Nucleus: A Privileged Scaffold in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a vast array of pharmaceuticals.[2][3] Its prevalence can be attributed to several key features:

-

Polarity and Solubility: The nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, which can enhance the aqueous solubility and bioavailability of drug candidates.[3][4]

-

Chemical Stability and Reactivity: Pyridine exhibits a balance of aromatic stability and reactivity, making it a robust yet versatile starting point for chemical modifications.[4]

-

Binding Interactions: The nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring can engage in π-π stacking, contributing to binding affinity and specificity.[1]

The strategic functionalization of the pyridine ring allows medicinal chemists to modulate these properties, influencing everything from a compound's potency and selectivity to its absorption, distribution, metabolism, and excretion (ADME) profile.

From Synthesis to Single Crystal: A Practical Workflow

The journey to understanding the crystal structure of a functionalized pyridine derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route and crystallization method is paramount in obtaining high-quality single crystals suitable for diffraction studies.

Synthesis of Functionalized Pyridine Derivatives

A plethora of synthetic methodologies exist for the preparation of functionalized pyridines. A common and effective approach is the multi-step synthesis, which allows for precise control over the substitution pattern. For instance, a four-step process can be employed to synthesize pyridine-based 1,3,4-oxadiazole derivatives, which have shown promising anticancer properties.[5]

Illustrative Synthetic Pathway:

Caption: A generalized multi-step synthesis workflow for obtaining functionalized pyridine derivatives.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent, temperature, and crystallization technique can profoundly impact the outcome.

Common Crystallization Techniques:

| Technique | Principle | Best Suited For |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the compound to the point of crystallization. | Thermally stable, moderately soluble compounds. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution induces crystallization. | Small quantities of material.[6] |

| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystallization occurs at the interface. | Compounds sensitive to temperature changes. |

| Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth. | Compounds with a significant temperature-dependent solubility. |

Experimental Protocol: Vapor Diffusion for Crystallization of a Pyridine Derivative

-

Preparation of the Inner Vial: Dissolve 2-5 mg of the purified pyridine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) in a small, open vial.

-

Preparation of the Outer Vial: Add a small volume (1-2 mL) of a volatile anti-solvent (e.g., diethyl ether, pentane) to a larger vial.

-

Assembly: Carefully place the inner vial inside the outer vial, ensuring the solvent levels are below the top of the inner vial.

-

Sealing and Incubation: Seal the outer vial and leave it undisturbed in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the setup for crystal growth over several days to weeks.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.[5][7] This powerful analytical method provides a wealth of information, including:

-

Molecular Conformation: The exact shape and geometry of the pyridine derivative.

-

Crystal System and Space Group: The symmetry of the crystal lattice.

-

Unit Cell Parameters: The dimensions of the repeating unit of the crystal structure.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions that hold the molecules together in the crystal.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: The sequential process of determining a crystal structure using single-crystal X-ray diffraction.

The resulting crystallographic data, often deposited in databases like the Cambridge Structural Database (CSD), provides a detailed blueprint of the solid-state structure.[8]

The Influence of Functionalization on Crystal Packing

The nature and position of functional groups on the pyridine ring are the primary determinants of the crystal packing arrangement. These substituents orchestrate a complex interplay of intermolecular forces that govern the overall crystal architecture.

The Directing Power of Hydrogen Bonds

Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the crystal engineering of pyridine derivatives.[9][10] The pyridine nitrogen is a proficient hydrogen bond acceptor, readily interacting with donor groups such as hydroxyls (-OH) and amides (-NH). The introduction of hydrogen bond donors and acceptors can lead to the formation of well-defined supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

The strategic use of hydrogen bonding can even influence the coplanarity of molecular fragments, which in turn can impact material properties like birefringence.[9]

The Subtle Art of π-π Stacking

Aromatic rings, including pyridine, can interact through π-π stacking, where the electron-rich π systems of adjacent rings overlap.[11][12] These interactions, while weaker than hydrogen bonds, are vital in stabilizing crystal structures, particularly in planar molecules. The geometry of π-π stacking can vary, with common arrangements including:

-

Face-to-face: The rings are parallel and directly on top of each other.

-

Parallel-displaced: The rings are parallel but offset from one another.[13]

-

T-shaped: The edge of one ring points towards the face of another.

The presence of electron-withdrawing or electron-donating substituents can modulate the electrostatic potential of the pyridine ring, influencing the preferred stacking geometry and strength.[14]

Visualizing Intermolecular Interactions:

Caption: A schematic representation of hydrogen bonding and π-π stacking between functionalized pyridine molecules.

The Phenomenon of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[15][16] These different crystalline forms, or polymorphs, can exhibit significantly different physicochemical properties, including solubility, melting point, and stability. This is of paramount importance in the pharmaceutical industry, as an unexpected polymorphic transformation can affect a drug's efficacy and shelf-life.

The formation of a particular polymorph can be influenced by a variety of factors, including:

-

Solvent of crystallization [17]

-

Temperature and cooling rate [18]

-

Presence of impurities

-

Molecular conformation [19]

A thorough understanding and control of polymorphism are critical for ensuring the consistency and quality of an active pharmaceutical ingredient (API).

Bridging Structure and Function: Implications for Drug Development

The detailed knowledge of the crystal structure of a functionalized pyridine derivative provides invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR): By correlating the three-dimensional structure with biological activity, researchers can understand how specific functional groups and their spatial arrangement contribute to the desired pharmacological effect.[20]

-

Rational Drug Design: Crystal structure information enables the rational design of new analogues with improved properties. For example, understanding the binding mode of a pyridine derivative in a protein active site allows for the targeted modification of the molecule to enhance its affinity and selectivity.

-

Solid-State Properties and Formulation: The crystal packing and intermolecular interactions directly influence the solid-state properties of a drug, such as its solubility, dissolution rate, and stability. This knowledge is crucial for the development of stable and effective drug formulations.

Conclusion

The crystal structure of a functionalized pyridine derivative is a rich source of information that underpins its chemical behavior and biological activity. Through a synergistic approach of targeted synthesis, meticulous crystallization, and advanced crystallographic analysis, researchers can gain a profound understanding of the intricate interplay of molecular conformation and intermolecular forces. This knowledge empowers the rational design of novel pyridine-based compounds with tailored properties, ultimately paving the way for the development of safer and more effective medicines. The continued exploration of the crystalline landscape of these versatile molecules will undoubtedly fuel future innovations in medicinal chemistry and materials science.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unifr.ch [unifr.ch]

- 7. researchgate.net [researchgate.net]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovering the stacking landscape of a pyridine-pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi-res.com [mdpi-res.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Silylated Pyridines: A Senior Application Scientist's Guide to Stability and Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Silylated pyridines are versatile and powerful intermediates in modern organic synthesis, finding extensive application in the construction of complex molecules, pharmaceuticals, and agrochemicals.[1][2][3] Their utility, however, is intrinsically linked to their chemical stability, which is often compromised by their sensitivity to atmospheric conditions. This guide provides a comprehensive overview of the factors governing the stability of silylated pyridines, outlines their primary degradation pathways, and establishes field-proven protocols for their optimal storage and handling. By understanding the causality behind these procedures, researchers can ensure the integrity of these valuable reagents, leading to more reliable, reproducible, and successful experimental outcomes.

The Chemical Nature of Silylated Pyridines: Understanding the Core Instability

Silylated pyridines are organosilicon compounds where a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), is covalently bonded to either a carbon atom on the pyridine ring (C-silylated) or the nitrogen atom (N-silylated). While the silicon-carbon (Si-C) bond is relatively robust, it is the inherent polarity of the silicon-element bond—driven by silicon's lower electronegativity compared to carbon, oxygen, or nitrogen—that defines the reactivity and primary instability of these molecules.[4] The silicon atom acts as an electrophilic center, making it susceptible to nucleophilic attack, most ubiquitously by water.

The Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of any silylated compound, including silylated pyridines, is hydrolysis. Silylating agents and their derivatives are known to be highly sensitive to moisture.[5][6] The presence of even trace amounts of water in solvents, reagents, or the atmosphere can lead to the cleavage of the Si-C or Si-N bond.

The mechanism involves a nucleophilic attack by a water molecule on the electrophilic silicon atom. This process regenerates the parent pyridine and forms a silanol byproduct (e.g., trimethylsilanol). For N-silylated pyridines or related intermediates like N-silyl-dihydropyridines, this hydrolysis is particularly rapid.[2] While C-silylated pyridines are generally more stable, they are not immune and can be deprotected using fluoride ions or under certain acidic conditions.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. benchchem.com [benchchem.com]

- 6. Silylation Reagents - Regis Technologies [registech.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling with 3-(Trimethylsilylethynyl)pyridine

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for performing the Sonogashira cross-coupling reaction using 3-(Trimethylsilylethynyl)pyridine. This protocol is tailored for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the strategic importance of the trimethylsilyl (TMS) protecting group. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed cross-coupling reaction, often co-catalyzed by a copper(I) species, is invaluable for constructing arylalkynes and conjugated enynes, which are critical scaffolds in pharmaceuticals, natural products, and advanced organic materials.[3][4][5][6] Its versatility and tolerance for a wide range of functional groups have cemented its role in medicinal chemistry and drug discovery for creating complex molecular architectures.[7][8]

This compound is a particularly useful building block in this context. The pyridine moiety is a common feature in pharmacologically active compounds, and the ethynyl linker allows for the extension of the molecular framework. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This protection is crucial for preventing the undesirable side reaction of alkyne homocoupling, known as Glaser coupling, which can be promoted by the copper co-catalyst.[1] The TMS group can be selectively removed under mild conditions post-coupling to either yield the terminal alkyne for further functionalization or be carried through subsequent synthetic steps.

Mechanistic Rationale: The Catalytic Cycles at Play

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

-

The Palladium Cycle: The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) precatalyst. The cycle commences with the oxidative addition of the aryl or vinyl halide (e.g., an aryl bromide) to the Pd(0) complex. This is followed by a transmetalation step where a copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[9][10]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[11] While highly effective, the copper co-catalyst can also promote the oxidative dimerization of the alkyne (Glaser coupling), a key reason for employing TMS protection.[1]

It is important to note that "copper-free" Sonogashira protocols have been developed to circumvent the issue of homocoupling.[12] These reactions often require different ligands or bases to facilitate the direct reaction of the alkyne with the palladium complex.

Diagram: The Sonogashira Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound

This protocol provides a general procedure for the coupling of an aryl bromide with this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aryl Bromide | Reagent | Standard Supplier | Substrate |

| This compound | >95% | Standard Supplier | Coupling Partner |

| PdCl₂(PPh₃)₂ | Catalyst | Standard Supplier | Palladium Pre-catalyst |

| Copper(I) Iodide (CuI) | >98% | Standard Supplier | Co-catalyst |

| Triethylamine (TEA) | Anhydrous | Standard Supplier | Base and Solvent |

| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Solvent |

| Toluene | Anhydrous | Standard Supplier | Alternative Solvent |

| Saturated NH₄Cl solution | ACS | Lab Prepared | For Quenching |

| Ethyl Acetate | ACS | Standard Supplier | Extraction Solvent |

| Brine | ACS | Lab Prepared | For Washing |

| Anhydrous MgSO₄ or Na₂SO₄ | ACS | Standard Supplier | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For Chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl bromide (1.0 equiv).

-

Add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and copper(I) iodide (CuI, 0.04-0.10 equiv).

-

Evacuate and backfill the flask with nitrogen three times.

-

-

Addition of Reagents:

-

Under a positive flow of nitrogen, add anhydrous triethylamine (3.0-5.0 equiv) and anhydrous THF or toluene (to achieve a ~0.1-0.2 M concentration of the aryl bromide).

-

Add this compound (1.2-1.5 equiv) via syringe.

-

Rationale: Using an excess of the alkyne component can help drive the reaction to completion. Triethylamine acts as both the base to neutralize the HBr formed and as a solvent. Anhydrous conditions are crucial to prevent catalyst deactivation.[2]

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed. Reaction times can vary from 2 to 24 hours.

-

Rationale: The choice of temperature depends on the reactivity of the aryl halide (iodides are more reactive than bromides).[9] Steric hindrance on either coupling partner may necessitate higher temperatures or longer reaction times.[13]

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the triethylamine hydrobromide salt and quench the reaction.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TMS-protected coupled product.

-

Diagram: Experimental Workflow

Caption: General workflow for Sonogashira coupling.

Post-Coupling: Deprotection of the Trimethylsilyl Group

The TMS group is valued for its stability during the coupling reaction and its facile removal under mild conditions. This allows for the unmasking of the terminal alkyne for subsequent transformations.

Deprotection Protocol

-

Setup:

-

Dissolve the TMS-protected alkyne (1.0 equiv) in methanol or a mixture of THF and methanol.

-

-

Reagent Addition:

-

Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 equiv).

-

Rationale: Potassium carbonate in methanol is a mild base that selectively cleaves the Si-C(sp) bond without affecting many other functional groups.[14][15] Alternatively, fluoride sources like tetrabutylammonium fluoride (TBAF) in THF can be used.[16]

-

-

Reaction and Workup:

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once complete, neutralize the reaction with a mild acid (e.g., dilute HCl) or quench with water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield the deprotected terminal alkyne.

-

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Use fresh Pd and Cu catalysts; Ensure solvents are anhydrous; Increase reaction temperature. |

| Glaser Homocoupling | Presence of oxygen; Insufficient TMS protection. | Ensure the reaction is run under a strictly inert atmosphere; Check the purity of the silylated alkyne. |

| Decomposition of Starting Material | Reaction temperature is too high; Unstable substrate. | Run the reaction at a lower temperature for a longer duration; Consider a milder base. |

| Difficult Purification | Close-running spots on TLC. | Optimize the chromatography solvent system; Consider derivatization if possible. |

Conclusion

The Sonogashira coupling of this compound with aryl halides is a robust and highly effective method for the synthesis of pyridine-containing arylalkynes. The use of a TMS protecting group is a key strategy to prevent unwanted side reactions and allows for the isolation of a versatile intermediate. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently construct complex molecular architectures essential for drug discovery and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]